2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl-
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Overview
Description
2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- is a chemical compound with the molecular formula C9H7BrN2O2. It is known for its unique structure, which includes an imidazolidinedione core substituted with bromophenyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form an intermediate, which is then cyclized to produce the desired imidazolidinedione derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazolidinedione compounds .
Scientific Research Applications
2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Hydantoins: These compounds share a similar imidazolidinedione core and have applications in medicine, particularly as anticonvulsants.
2-Thioxoimidazolidin-4-ones: These derivatives have a sulfur atom in place of one of the oxygen atoms and exhibit different chemical and biological properties.
Uniqueness
2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
37932-71-1 |
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Molecular Formula |
C15H11BrN2O2 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H11BrN2O2/c16-11-8-6-10(7-9-11)13-14(19)17-15(20)18(13)12-4-2-1-3-5-12/h1-9,13H,(H,17,19,20) |
InChI Key |
VABZDRHVMAFLIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(=O)NC2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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